Tyk2-IN-15

Description

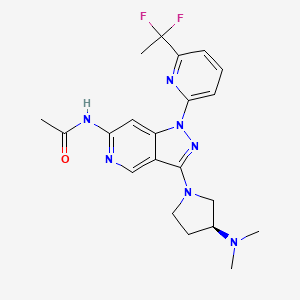

Structure

3D Structure

Properties

Molecular Formula |

C21H25F2N7O |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-[1-[6-(1,1-difluoroethyl)-2-pyridinyl]-3-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |

InChI |

InChI=1S/C21H25F2N7O/c1-13(31)25-18-10-16-15(11-24-18)20(29-9-8-14(12-29)28(3)4)27-30(16)19-7-5-6-17(26-19)21(2,22)23/h5-7,10-11,14H,8-9,12H2,1-4H3,(H,24,25,31)/t14-/m0/s1 |

InChI Key |

SHXNXFHILLKMAK-AWEZNQCLSA-N |

Isomeric SMILES |

CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CC[C@@H](C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F |

Canonical SMILES |

CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tyk2-IN-15

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous immune-mediated inflammatory diseases.[1][2] Its role in transducing signals for key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons makes it a compelling therapeutic target.[3][4] Tyk2-IN-15 is a first-in-class, highly potent, and selective Tyk2 degrader developed as a chemical tool for studying Tyk2 biology and therapeutic potential.[5] Unlike traditional kinase inhibitors that block the enzyme's catalytic activity, this compound functions as a Proteolysis Targeting Chimera (PROTAC), inducing the specific and efficient degradation of the Tyk2 protein. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule designed to co-opt the cell's natural protein disposal machinery to eliminate Tyk2.[5] It is synthesized based on an allosteric Tyk2 inhibitor, deucravacitinib, which binds to the regulatory pseudokinase (JH2) domain of Tyk2.[5][6] This moiety is connected via a linker to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5]

The mechanism proceeds via the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to the JH2 domain of Tyk2 and to the CRBN E3 ligase, forming a ternary Tyk2-PROTAC-CRBN complex.[5]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to tag the Tyk2 protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated Tyk2 is recognized and subsequently degraded by the 26S proteasome.[5]

This degradation-based approach is distinct from orthosteric inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, offering a potential for greater selectivity.[1][5] The requirement for engagement with both Tyk2 and CRBN is essential for its activity, as pretreatment with either an excess of the parent Tyk2-JH2 ligand (deucravacitinib) or a CRBN ligand (thalidomide) blocks the degradation process.[5]

Inhibition of JAK-STAT Signaling

Tyk2 is a key component of the JAK-STAT pathway, which transduces signals for numerous cytokines. Specifically, Tyk2 pairs with other JAK family members to mediate downstream signaling.[3][7] this compound, by depleting the cellular pool of Tyk2 protein, effectively and selectively blocks signaling cascades dependent on Tyk2.

-

IL-12/IL-23 Pathway: The IL-12 and IL-23 receptors signal through a Tyk2/JAK2 heterodimer.[1][8] Activation of this pathway leads to the phosphorylation of STAT4 (p-STAT4). This compound potently inhibits IL-12-induced STAT4 phosphorylation.[5]

-

Type I IFN Pathway: Type I interferon (e.g., IFN-α) signaling is mediated by a Tyk2/JAK1 pair, leading to the phosphorylation of STAT1 and other STATs.[3][7]

-

Selectivity: A key feature of this compound is its high selectivity for Tyk2-dependent pathways. It demonstrates minimal to no inhibition of pathways primarily reliant on other JAKs, such as IL-6 signaling, which depends on a JAK1/JAK2 pair and results in STAT3 phosphorylation (p-STAT3).[5] This selectivity is a direct consequence of its specific degradation of Tyk2 while sparing other JAK family members like JAK1, JAK2, and JAK3.[5]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.[5]

Table 1: Potency of this compound in Cellular Assays

| Assay | Cell Type | Measurement | Stimulus | Pathway | Potency |

|---|---|---|---|---|---|

| TYK2 Degradation | Jurkat | DC₅₀ (nM) | - | TYK2 Degradation | 0.42 |

| p-STAT4 Inhibition | PBMC | IC₅₀ (nM) | IL-12 | TYK2/JAK2 | 8.6 |

| p-STAT3 Inhibition | PBMC | IC₅₀ (nM) | IL-6 | JAK1/JAK2 | >10,000 |

(Data sourced from J Med Chem. 2023[5])

Table 2: Biochemical Selectivity Profile of this compound

| Target Domain | Assay Type | Measurement | Potency (IC₅₀, nM) |

|---|---|---|---|

| TYK2-JH2 | HTRF Binding | IC₅₀ (nM) | 1.2 |

| JAK1-JH2 | HTRF Binding | IC₅₀ (nM) | >100 |

| TYK2-JH1 | Biochemical | IC₅₀ (nM) | >10,000 |

| JAK1-JH1 | Biochemical | IC₅₀ (nM) | >10,000 |

| JAK2-JH1 | Biochemical | IC₅₀ (nM) | >10,000 |

| JAK3-JH1 | Biochemical | IC₅₀ (nM) | >10,000 |

(Data sourced from J Med Chem. 2023[5])

Experimental Protocols

Detailed methodologies are crucial for interpreting the activity of this compound.

TYK2 Degradation Analysis by Western Blot

This assay quantifies the reduction in Tyk2 protein levels following treatment with the degrader.

-

Cell Culture: Jurkat cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) for a specified duration (e.g., 4-10 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for Tyk2, JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified to determine the percentage of protein degradation relative to the vehicle control.

References

- 1. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Discovery and Synthesis of Deucravacitinib: A Technical Overview of a First-in-Class Allosteric TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Deucravacitinib (BMS-986165), a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Deucravacitinib represents a novel approach to treating immune-mediated diseases by targeting a specific member of the Janus kinase (JAK) family.[1][2][3][4]

Introduction to TYK2 and Its Role in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines involved in inflammation and immunity, such as interleukins (IL-12, IL-23) and type I interferons (IFNs).[1][4] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. TYK2, along with other members of the JAK family (JAK1, JAK2, and JAK3), associates with the cytoplasmic domains of cytokine receptors. Upon cytokine binding, the JAKs are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.

The TYK2 Signaling Pathway

The signaling cascade initiated by cytokines that rely on TYK2 is critical for the differentiation and function of immune cells, particularly T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of autoimmune pathology.

Caption: Simplified TYK2 signaling pathway.

Discovery of Deucravacitinib (BMS-986165)

The discovery of Deucravacitinib stemmed from the therapeutic need for a more selective JAK inhibitor to minimize the side effects associated with broader JAK inhibition.[1] The medicinal chemistry effort focused on designing a molecule that could selectively target TYK2. A key breakthrough was the development of a compound that binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain. This allosteric inhibition mechanism is the foundation of Deucravacitinib's high selectivity.[2][5]

A significant challenge during lead optimization was the in vivo metabolism of a precursor molecule, which led to the formation of a less selective metabolite. To address this, a deuterium "switcheroo" was employed.[2] Three hydrogen atoms on a methyl group were replaced with deuterium, which significantly slowed the rate of demethylation and preserved the desired selective pharmacological profile of the parent compound.[5]

Synthesis of Deucravacitinib

The synthesis of Deucravacitinib has evolved from its initial discovery route to a more robust and scalable commercial process. A key feature of the synthesis is the construction of the complex heterocyclic core and the introduction of the deuterated methyl group. While specific, step-by-step laboratory protocols are proprietary, the general synthetic strategy has been published. A second-generation synthesis highlights a novel cyclocondensation to form the methylated 1,2,4-triazole with excellent regiocontrol and a robust Buchwald-Hartwig-type palladium-catalyzed C-N coupling reaction.[5] The use of the expensive deuterated methylamine raw material is strategically placed late in the synthesis to improve the overall cost-effectiveness.[3]

Retrosynthetic Analysis Overview

A simplified retrosynthetic analysis illustrates the key bond disconnections and precursor fragments.

Caption: High-level retrosynthetic analysis of Deucravacitinib.

Quantitative Data

The biological activity and selectivity of Deucravacitinib have been extensively characterized.

| Target | Assay Type | IC50 / Activity | Selectivity vs. TYK2 | Reference |

| TYK2 (JH2 Domain) | Recombinant protein binding | 0.2 nM | - | [6] |

| TYK2 | Cell-based assay | Highly Potent | - | [7] |

| JAK1 | Cell-based assay | - | >200-fold | [7] |

| JAK2 | Cell-based assay | - | >3000-fold | [7] |

| JAK3 | Cell-based assay | - | >200-fold | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Deucravacitinib are generally found within the supplementary information of peer-reviewed publications and patent literature. Below are generalized outlines of key experimental procedures.

General Procedure for Buchwald-Hartwig Amination

-

To a reaction vessel under an inert atmosphere, add the aryl halide (e.g., a chloropyridazine intermediate), the amine (e.g., the aniline fragment), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., SL-J009), and a base (e.g., K2CO3).[5]

-

Add a suitable solvent or solvent mixture (e.g., acetonitrile/toluene).[5]

-

Heat the reaction mixture to the specified temperature (e.g., 70 °C) for the required duration (e.g., 18 hours).[5]

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Purify the crude product by chromatography to yield the desired coupled product.

In Vitro Cellular Assay for TYK2 Inhibition

-

Culture a human cell line that expresses TYK2 (e.g., peripheral blood mononuclear cells).

-

Pre-incubate the cells with varying concentrations of Deucravacitinib for a specified period.

-

Stimulate the cells with a TYK2-dependent cytokine, such as IL-12 or IFN-α.

-

Lyse the cells and quantify the phosphorylation of a downstream STAT protein (e.g., pSTAT1 or pSTAT4) using a suitable method, such as flow cytometry or Western blotting.

-

Calculate the IC50 value by plotting the inhibition of STAT phosphorylation as a function of the inhibitor concentration.

Experimental Workflow for In Vivo Efficacy Studies

Caption: General workflow for in vivo efficacy studies.

Conclusion

Deucravacitinib is a testament to the power of innovative medicinal chemistry and a deep understanding of disease biology. Its unique allosteric mechanism of action, which confers high selectivity for TYK2, represents a significant advancement in the development of targeted therapies for immune-mediated diseases. The successful translation of this molecule from a preclinical candidate to an approved drug underscores the importance of addressing pharmacokinetic challenges, such as metabolic stability, through creative chemical modifications like deuteration. This technical guide provides a foundational understanding of the discovery and synthesis of this important therapeutic agent.

References

- 1. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of deucravacitinib: A first-in-class, allosteric TYK2 inhibitor for the treatment of autoimmune diseases - American Chemical Society [acs.digitellinc.com]

- 3. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]

- 4. news.bms.com [news.bms.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. a2bchem.com [a2bchem.com]

- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Targeted Protein Degradation: A Technical Guide to Tyk2-IN-15, a PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a novel therapeutic modality. This technical guide provides an in-depth exploration of a potent and selective Tyrosine Kinase 2 (TYK2) PROTAC degrader, herein referred to as Tyk2-IN-15. This molecule represents a significant advancement in the pursuit of therapies for autoimmune and inflammatory diseases. By hijacking the cell's natural protein disposal machinery, this compound can effectively eliminate TYK2, a key mediator in pathogenic cytokine signaling pathways. This document will detail the mechanism of action, quantitative performance, and the experimental protocols used to characterize this promising degrader.

The TYK2 Signaling Pathway and Therapeutic Rationale

TYK2 is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders such as psoriasis, lupus, and inflammatory bowel disease. Upon cytokine binding to their receptors, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes. The central role of TYK2 in these pathways makes it a compelling target for therapeutic intervention. While small molecule inhibitors of TYK2 have shown clinical efficacy, PROTAC-mediated degradation offers potential advantages, including the elimination of both the kinase and scaffolding functions of the protein, potentially leading to a more profound and durable therapeutic effect.

Figure 1: Simplified TYK2 Signaling Pathway.

This compound: A PROTAC Degrader of TYK2

This compound is a heterobifunctional molecule designed to specifically target TYK2 for degradation. It consists of three key components: a ligand that binds to TYK2, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker that connects these two moieties. By simultaneously binding to both TYK2 and CRBN, this compound facilitates the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate TYK2, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple TYK2 proteins.

Figure 2: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound has been demonstrated through a series of in vitro assays. The following tables summarize the key quantitative data for the compound referred to as "15t" in the scientific literature, which we are designating as this compound for the purpose of this guide.

Table 1: In Vitro Degradation of TYK2 by this compound

| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |

| Jurkat | 0.42 | 95 | 10 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Selectivity Profile of this compound

| Kinase | Binding Affinity (IC₅₀, nM) |

| TYK2 (JH2) | <1 |

| JAK1 (JH2) | >80 |

| JAK1 (JH1) | >10,000 |

| JAK2 (JH1) | >10,000 |

| JAK3 (JH1) | >10,000 |

JH1: Catalytic domain. JH2: Pseudokinase domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Western Blot for TYK2 Degradation

Objective: To quantify the degradation of TYK2 protein in cells treated with this compound.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (and vehicle control, e.g., DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-TYK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium. Treat cells with varying concentrations of this compound or vehicle control for the desired time (e.g., 10 hours).

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-TYK2 and anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and apply ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the TYK2 signal to the loading control (GAPDH).

Flow Cytometry for STAT Phosphorylation

Objective: To assess the functional consequence of TYK2 degradation on downstream signaling by measuring STAT phosphorylation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium

-

This compound (and vehicle control)

-

Cytokines (e.g., IL-12, IL-6)

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies: anti-CD4, anti-pSTAT4, anti-pSTAT3

-

Flow cytometer

Procedure:

-

Cell Isolation and Treatment: Isolate PBMCs from healthy donor blood. Pre-treat the cells with this compound or vehicle for a specified time.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12 to assess TYK2-dependent pSTAT4, or IL-6 to assess JAK1/2-dependent pSTAT3) for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow intracellular staining.

-

Antibody Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STATs (e.g., pSTAT4, pSTAT3).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T cells) and analyze the median fluorescence intensity (MFI) of the pSTAT signal.

-

Data Analysis: Compare the MFI of pSTAT in this compound-treated cells to vehicle-treated cells to determine the inhibition of STAT phosphorylation.

Figure 3: Experimental Workflow for Characterizing this compound.

Conclusion

This compound exemplifies the potential of PROTAC technology to create highly potent and selective therapeutics. By inducing the degradation of TYK2, this molecule effectively abrogates downstream pro-inflammatory signaling. The data presented in this guide highlight its impressive in vitro profile, characterized by sub-nanomolar degradation potency and excellent selectivity over other JAK family members. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to evaluate and characterize similar targeted protein degraders. As the field of targeted protein degradation continues to evolve, molecules like this compound will undoubtedly play a crucial role in the development of novel treatments for a wide range of diseases.

A Technical Guide to the Biological Targets and Mechanism of Action of a Selective Allosteric TYK2 Inhibitor

Note: Information regarding a specific molecule designated "Tyk2-IN-15" is not available in the public domain. This guide will focus on the well-characterized, first-in-class, selective, allosteric TYK2 inhibitor, Deucravacitinib (BMS-986165) , as a representative example to fulfill the technical requirements of this document.

Audience: Researchers, scientists, and drug development professionals.

Introduction: TYK2 as a Therapeutic Target

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical for signal transduction downstream of cytokine and growth factor receptors.[3][4] TYK2 specifically associates with the receptors for key cytokines implicated in the pathogenesis of numerous immune-mediated inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5][6][7][8][9][10] Upon cytokine binding, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][6][11] This leads to STAT dimerization, nuclear translocation, and the transcription of pro-inflammatory genes.[6][11]

Given its central role in mediating signals for pathogenic cytokines, selective inhibition of TYK2 presents an attractive therapeutic strategy for conditions like psoriasis, psoriatic arthritis, and lupus.[1][6][12][13] The challenge in targeting JAK family members has been achieving selectivity due to the high degree of homology in their ATP-binding active sites (the JH1 or kinase domain).[6] Deucravacitinib represents a novel approach by selectively targeting the regulatory pseudokinase (JH2) domain, enabling a high degree of selectivity for TYK2.[5][14][15][16]

Biological Target Profile of Deucravacitinib

Deucravacitinib is a highly potent and selective inhibitor of TYK2. It achieves its selectivity by binding allosterically to the regulatory pseudokinase (JH2) domain, which is structurally distinct among JAK family members.[5][6][14][15] This mechanism avoids the conserved ATP-binding site in the catalytic (JH1) domain, leading to minimal inhibition of JAK1, JAK2, and JAK3 at clinically relevant concentrations.[15][17]

Quantitative Inhibitory Activity

The following table summarizes the inhibitory potency and selectivity of Deucravacitinib against TYK2 and other JAK family kinases from various biochemical and cellular assays.

| Target/Assay | Assay Type | Test System | IC50 / Ki (nM) | Selectivity vs. TYK2 | Reference |

| TYK2 (JH2 Domain) | Probe Displacement / Binding | Purified Recombinant Protein | 0.2 (IC50) | - | [15] |

| TYK2 (JH2 Domain) | Binding Assay | Purified Recombinant Protein | 0.02 (Ki) | - | [18] |

| TYK2-mediated signaling (IL-12/IL-23/IFN-α) | Cellular Signaling | Human Immune Cells (PBMCs, T-cells) | 2 - 19 (IC50) | - | [15] |

| JAK1 | Kinase Binding | Purified Recombinant Protein | >10,000 | >50,000-fold | [15] |

| JAK1-mediated signaling (IL-6) | Cellular Signaling | Human PBMCs | >100-fold vs TYK2 | >100-fold | [15][19] |

| JAK2 | Kinase Binding | Purified Recombinant Protein | >10,000 | >50,000-fold | [15] |

| JAK2-mediated signaling (TPO) | Cellular Signaling | Human Platelets | >2000-fold vs TYK2 | >2000-fold | [15][20] |

| JAK3 | Kinase Binding | Purified Recombinant Protein | >10,000 | >50,000-fold | [15] |

| JAK3-mediated signaling (IL-2) | Cellular Signaling | Human T-cells | >100-fold vs TYK2 | >100-fold | [15][20] |

| BMPR2 (off-target) | Kinase Assay | Purified Recombinant Protein | 193 (IC50) | ~965-fold | [21] |

Mechanism of Action and Signaling Pathway

Deucravacitinib employs a unique allosteric inhibition mechanism.[5][22] It binds to the regulatory pseudokinase (JH2) domain of TYK2.[14][15] This binding event locks the JH2 domain into a conformation that sterically hinders and inhibits the catalytic activity of the adjacent kinase (JH1) domain, trapping the full TYK2 enzyme in an inactive state.[5][14] By preventing TYK2 activation, Deucravacitinib blocks the downstream phosphorylation and activation of STAT proteins that are crucial for transducing signals from IL-12, IL-23, and Type I IFN receptors.[3][5][6][8] This ultimately leads to a reduction in the expression of pro-inflammatory genes and cytokines, such as IL-17 and IL-19.[5][17]

Visualized TYK2 Signaling Pathway and Point of Inhibition

Key Experimental Methodologies

The characterization of a selective TYK2 inhibitor like Deucravacitinib involves a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

Protocol: TYK2 JH2 Domain Ligand Displacement Assay

This biochemical assay quantifies the ability of a test compound to displace a known, labeled ligand from the TYK2 pseudokinase (JH2) domain. It is used to determine binding affinity (Ki) or IC50.

Objective: To measure the binding affinity of test compounds to the isolated TYK2 JH2 domain.

Materials:

-

Purified, recombinant human TYK2 JH2 domain protein.

-

Fluorescently labeled or radiolabeled probe/tracer known to bind the JH2 domain (e.g., JH2 Probe 1).[23]

-

Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Test compounds serially diluted in DMSO.

-

384-well microplates (low-volume, non-binding surface).

-

Microplate reader capable of detecting the signal (e.g., fluorescence polarization or radioactivity).[23]

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further into Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add a fixed concentration of the labeled probe to all wells.

-

Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls for maximum signal and "high concentration unlabeled ligand" controls for minimum signal.

-

Initiate the binding reaction by adding a fixed concentration of the purified TYK2 JH2 protein to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Measure the signal (e.g., fluorescence polarization) on a compatible plate reader.

-

Data Analysis: Convert the signal to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Phospho-STAT Flow Cytometry Assay

This cell-based functional assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within specific immune cell populations.

Objective: To determine the functional potency (IC50) of a test compound in blocking TYK2-dependent signaling in a physiologically relevant system.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Jurkat T-cells).[19]

-

Cell Culture Medium (e.g., RPMI-1640 + 10% FBS).

-

Cytokine Stimulant: IL-12 or IFN-α for TYK2-dependent signaling.[19][20]

-

Test compounds serially diluted in DMSO.

-

Fixation/Permeabilization Buffers (e.g., Cytofix/Cytoperm buffers).

-

Fluorochrome-conjugated antibodies: Anti-CD4 (for T-cell gating), Anti-phospho-STAT4 (for IL-12 pathway), Anti-phospho-STAT1 (for IFN-α pathway).[19]

-

Flow Cytometer.

Procedure:

-

Plate cells (e.g., 2x10^5 PBMCs/well) in a 96-well U-bottom plate.

-

Add serially diluted test compound to the cells and pre-incubate for 1-2 hours at 37°C.

-

Add the cytokine stimulant (e.g., IL-12 at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

-

Stop the stimulation by immediately fixing the cells with a fixation buffer for 10-15 minutes at room temperature.

-

Wash the cells and then permeabilize them with a permeabilization buffer.

-

Add the antibody cocktail (e.g., anti-CD4 and anti-pSTAT4) and incubate for 30-60 minutes in the dark.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each condition. Calculate percent inhibition relative to stimulated and unstimulated controls and plot against compound concentration to determine the IC50.

Visualized Experimental Workflow: Phospho-STAT Assay

Conclusion

Deucravacitinib serves as a paradigm for a new class of kinase inhibitors that achieve superior selectivity through an allosteric mechanism. By binding to the regulatory JH2 domain, it effectively and potently inhibits TYK2-mediated signaling pathways crucial to the pathogenesis of several immune-mediated diseases.[5][6][15] This mechanism avoids the broad activity against other JAK family members that is often associated with ATP-competitive inhibitors, potentially leading to an improved safety profile.[12][16] The methodologies described herein—spanning biochemical binding assays to complex cellular functional readouts—are essential for the discovery and characterization of such highly selective therapeutic agents.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 7. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 10. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 11. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The preclinical discovery and development of deucravacitinib for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 15. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 18. selleckchem.com [selleckchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. skin.dermsquared.com [skin.dermsquared.com]

- 21. drughunter.com [drughunter.com]

- 22. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 23. bpsbioscience.com [bpsbioscience.com]

Tyk2-IN-15: A Technical Guide to its Role in Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling.[1][2][3] Tyk2 plays a pivotal role in the signal transduction of key cytokines involved in both innate and adaptive immunity, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[3][4][5][6] Dysregulation of the Tyk2 signaling pathway is strongly associated with the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[3][6][7] This has positioned Tyk2 as a compelling therapeutic target for the development of novel immunomodulatory agents.

This technical guide provides an in-depth overview of the role of selective Tyk2 inhibitors, exemplified by compounds described in recent literature, in modulating cytokine signaling. While this guide is titled with "Tyk2-IN-15," publicly available information on a compound with this specific designation is limited. Therefore, this document synthesizes data from well-characterized, selective Tyk2 inhibitors to serve as a comprehensive resource on the mechanism and experimental evaluation of this class of molecules. The focus will be on their biochemical and cellular activity, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Mechanism of Action: Targeting Tyk2-Mediated Pathways

Tyk2, in partnership with other JAK family members (JAK1, JAK2, and JAK3), associates with the intracellular domains of cytokine receptors.[5] Upon cytokine binding, the receptor-associated JAKs are activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor chains. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[3][6]

Selective Tyk2 inhibitors are designed to interfere with this signaling cascade. A novel and highly selective approach to Tyk2 inhibition involves targeting the regulatory pseudokinase (JH2) domain, rather than the highly conserved active kinase (JH1) domain.[1][3][8] This allosteric inhibition locks the Tyk2 protein in an inactive conformation, preventing its activation and downstream signaling.[3]

The primary cytokine pathways modulated by selective Tyk2 inhibition are:

-

Type I Interferon (IFN-α/β) Pathway: Type I IFNs signal through a receptor complex associated with Tyk2 and JAK1.[5][9] This pathway is crucial for antiviral responses but is also implicated in the pathophysiology of autoimmune diseases like SLE.[5][9] Selective Tyk2 inhibitors have been shown to preferentially block type I IFN signaling.[10][11]

-

IL-12 Pathway: The IL-12 receptor is associated with Tyk2 and JAK2, and its activation leads to the phosphorylation of STAT4.[5][6] This pathway is central to the differentiation of T helper 1 (Th1) cells, which are key drivers of inflammation in various autoimmune conditions.[4][6]

-

IL-23 Pathway: The IL-23 receptor also utilizes Tyk2 and JAK2 for signal transduction, primarily activating STAT3.[5][6] The IL-23/Th17 axis is a critical pathogenic pathway in several autoimmune diseases, including psoriasis and IBD.[4][6][12]

By selectively inhibiting Tyk2, these compounds can potently and specifically block the signaling of these key pro-inflammatory cytokines while sparing other cytokine pathways that are dependent on different JAK combinations.

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of representative selective Tyk2 inhibitors from published studies.

Table 1: Biochemical Inhibition of Tyk2 and Other JAK Kinases

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Deucravacitinib (BMS-986165) | Tyk2 JH2 | Binding Assay | 0.3 | [13] |

| JAK1 JH2 | Binding Assay | 1.8 | [13] | |

| Compound 15t | Tyk2 JH2 | HTRF Binding Assay | 1.2 | [13] |

| JAK1 JH2 | HTRF Binding Assay | >100 | [13] | |

| TYK2 JH1 | Biochemical Assay | >10,000 | [13] | |

| JAK1 JH1 | Biochemical Assay | >10,000 | [13] | |

| JAK2 JH1 | Biochemical Assay | >10,000 | [13] | |

| JAK3 JH1 | Biochemical Assay | >10,000 | [13] | |

| Cmpd-A | Tyk2 | Cellular pSTAT5 (IFNα) | 6.4 | [14] |

| JAK1 | Cellular pSTAT3 (IL-6) | >10,000 | [14] | |

| JAK2 | Cellular pSTAT5 (GM-CSF) | >10,000 | [14] | |

| Cmpd-B | Tyk2 | Cellular pSTAT5 (IFNα) | 2.9 | [14] |

| JAK1 | Cellular pSTAT3 (IL-6) | >10,000 | [14] | |

| JAK2 | Cellular pSTAT5 (GM-CSF) | >10,000 | [14] |

Table 2: Cellular Inhibition of Cytokine-Induced STAT Phosphorylation

| Compound | Cell Type | Cytokine Stimulus (Pathway) | Downstream Readout | IC50 (nM) | Reference |

| Deucravacitinib (BMS-986165) | PBMC | IL-12 (Tyk2/JAK2) | pSTAT4 | 7.4 | [13] |

| PBMC | IL-6 (JAK1/JAK2) | pSTAT3 | 405 | [13] | |

| Compound 15t | PBMC | IL-12 (Tyk2/JAK2) | pSTAT4 | 8.6 | [13] |

| PBMC | IL-6 (JAK1/JAK2) | pSTAT3 | >10,000 | [13] | |

| Cmpd-A | iAstrocytes | IFNα (Tyk2/JAK1) | pY1054 Tyk2 | 5.1 | [14] |

| iAstrocytes | IFNα (Tyk2/JAK1) | pSTAT5 | 6.4 | [14] | |

| iAstrocytes | IFNα (Tyk2/JAK1) | pSTAT3 | 8.0 | [14] | |

| iMicroglia | IFNα (Tyk2/JAK1) | pSTAT5 | 2.9 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of key assays used to characterize Tyk2 inhibitors.

Biochemical Kinase Assays

1. Z'-LYTE™ Kinase Assay

-

Principle: This assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase. It is a fluorescence-based assay that relies on the differential sensitivity of the phosphorylated and non-phosphorylated peptides to a development reagent containing a protease.

-

Protocol:

-

Serially diluted test compounds (in 1% final DMSO concentration) are added to a 384-well plate.

-

A kinase reaction mixture containing the Tyk2 enzyme, ATP, and a Z'-LYTE™ peptide substrate is added to the wells.

-

The reaction is incubated for 1 hour at room temperature.

-

A development solution is added, and the plate is incubated for another hour at room temperature.

-

The fluorescence is read on a microplate reader. The ratio of emission signals is used to calculate the percent phosphorylation.[8]

-

2. LanthaScreen® Eu Kinase Binding Assay

-

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase. It utilizes a europium-labeled antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site.

-

Protocol:

-

Test compounds are serially diluted and added to the assay plate.

-

A mixture of the Tyk2 kinase and a europium-labeled anti-tag antibody is added.

-

A fluorescently labeled kinase tracer is added to initiate the binding reaction.

-

The plate is incubated for 1 hour at room temperature.

-

The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.[15]

-

Cellular Assays

1. Phospho-STAT Flow Cytometry Assay

-

Principle: This assay quantifies the level of phosphorylated STAT proteins within specific cell populations in response to cytokine stimulation.

-

Protocol:

-

Human peripheral blood mononuclear cells (PBMCs) or whole blood are pre-incubated with serially diluted test compounds.

-

The cells are then stimulated with a specific cytokine (e.g., IL-12 to assess the Tyk2/JAK2 pathway, or IL-6 to assess the JAK1/JAK2 pathway).

-

The stimulation is stopped by fixing the cells with a formaldehyde-based buffer.

-

The cells are permeabilized with a methanol-based buffer to allow intracellular staining.

-

The cells are stained with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like CD4+ T cells) and an antibody against the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4).

-

The fluorescence of individual cells is measured by flow cytometry. The IC50 is determined by the concentration of the compound that causes a 50% reduction in the phosphorylation of the target STAT protein.[13]

-

2. AlphaLISA® for Phospho-STAT Detection

-

Principle: This is a bead-based immunoassay that does not require washing steps, making it suitable for high-throughput screening. It measures the level of a specific phosphorylated protein in cell lysates.

-

Protocol:

-

A human T-cell line (e.g., Kit225) is seeded in a 384-well plate.

-

The cells are treated with serially diluted compounds for 1 hour.

-

The cells are then stimulated with a cytokine (e.g., IFNα) for a short period (e.g., 15 minutes).

-

The cells are lysed, and the lysate is transferred to an assay plate.

-

AlphaLISA® acceptor beads conjugated to an antibody against the target protein (e.g., STAT1) and donor beads conjugated to an antibody against the phosphorylated residue are added.

-

In the presence of the phosphorylated target protein, the beads are brought into proximity, and upon laser excitation of the donor beads, a chemiluminescent signal is generated from the acceptor beads. The signal is measured on a plate reader.[8]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Tyk2-mediated cytokine signaling pathways inhibited by a selective Tyk2 inhibitor.

Experimental Workflow

Caption: General experimental workflow for the characterization of a Tyk2 inhibitor.

Conclusion

Selective inhibition of Tyk2 represents a promising therapeutic strategy for a wide range of autoimmune and inflammatory diseases. By specifically targeting the signaling of key pro-inflammatory cytokines such as type I IFNs, IL-12, and IL-23, Tyk2 inhibitors offer the potential for potent immunomodulation with an improved safety profile compared to broader-acting immunosuppressants. The allosteric inhibition of the Tyk2 pseudokinase domain is a particularly innovative approach that has yielded highly selective molecules. The experimental protocols and data presented in this guide provide a framework for the continued research and development of this important class of therapeutic agents. As our understanding of the nuanced roles of JAK-STAT signaling in immunity and disease continues to evolve, so too will the opportunities for the development of next-generation Tyk2 inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 4. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]

- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Janus Kinase Inhibition Preserves Interferon-Λ-mediated Antiviral Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

Unraveling the Scaffolding Function of Tyk2 with the Selective Degrader Tyk2-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, plays a dual role in cytokine signaling. Beyond its well-established catalytic activity, Tyk2 performs a critical, non-catalytic scaffolding function essential for the proper cell surface expression and stability of certain cytokine receptors.[1][2] This scaffolding role is independent of its kinase function and represents a key aspect of its biological activity. Understanding and targeting this function offers a novel therapeutic avenue for various autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the scaffolding function of Tyk2 and introduces Tyk2-IN-15, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader, as a tool to investigate and therapeutically target this non-enzymatic role.

The Scaffolding Function of Tyk2

The scaffolding function of Tyk2 is most prominently characterized in the context of the type I interferon (IFN) receptor subunit, IFNAR1. Tyk2 is essential for the stable cell surface expression of IFNAR1.[1][3][4] In the absence of Tyk2, mature IFNAR1 is weakly expressed on the cell surface and is instead localized to a perinuclear endosomal compartment.[3][4] Tyk2 achieves this by slowing down the degradation of IFNAR1, partly by inhibiting its endocytosis.[1][3] This function is crucial for maintaining cellular responsiveness to type I interferons. Evidence also suggests a similar scaffolding role for Tyk2 in the surface expression of the IL-10 receptor subunit, IL-10R2.[1][2]

Distinguishing the scaffolding from the catalytic function is critical for designing selective therapeutics. While kinase inhibitors can block the signaling cascade, they may not affect the structural integrity of the receptor complex maintained by the scaffolding function. Conversely, degrading the entire Tyk2 protein offers a strategy to disrupt both its catalytic and non-catalytic roles.

This compound: A Selective Tyk2 Degrader

This compound (referred to as compound 15t in key literature) is a first-in-class, highly potent, and selective Tyk2 degrader.[5][6] As a PROTAC, it recruits the E3 ubiquitin ligase Cereblon (CRBN) to Tyk2, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This degradation-based mechanism of action makes this compound a powerful tool to study the consequences of complete Tyk2 protein loss, thereby simultaneously ablating both its catalytic and scaffolding functions.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and degradation efficiency.

| Parameter | Value | Assay | Cell Line | Reference |

| DC₅₀ (Tyk2 Degradation) | 0.42 nM | Western Blot | Jurkat | [5] |

| Dₘₐₓ (Tyk2 Degradation) | >95% | Western Blot | Jurkat | [5] |

| Caption: Degradation potency of this compound. |

| Kinase | IC₅₀ (Binding Affinity) | Selectivity over Tyk2-JH2 | Assay | Reference |

| Tyk2-JH2 | - | - | HTRF | [5] |

| Tyk2-JH1 | >10,000 nM | >50,000-fold | Biochemical Assay | [5] |

| JAK1-JH1 | >10,000 nM | >50,000-fold | Biochemical Assay | [5] |

| JAK2-JH1 | >10,000 nM | >50,000-fold | Biochemical Assay | [5] |

| JAK3-JH1 | >10,000 nM | >50,000-fold | Biochemical Assay | [5] |

| JAK1-JH2 | >80-fold selective for Tyk2-JH2 | >80-fold | HTRF | [5] |

| Caption: Selectivity profile of this compound for JAK family members. |

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and the experimental approaches to study them is crucial for a comprehensive understanding.

Caption: Tyk2-mediated cytokine signaling pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments to investigate the scaffolding function of Tyk2 and the effects of this compound.

Co-Immunoprecipitation (Co-IP) to Assess Tyk2-Receptor Interaction

This protocol is designed to determine the physical interaction between Tyk2 and its associated receptor subunits (e.g., IFNAR1).

a. Cell Lysis:

-

Culture cells (e.g., HEK293T cells transiently expressing tagged Tyk2 and IFNAR1, or a cell line endogenously expressing these proteins) to ~80-90% confluency.

-

Treat cells with this compound or DMSO (vehicle control) for the desired time and concentration.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[7]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.[7]

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-FLAG for FLAG-tagged IFNAR1) overnight at 4°C on a rotator.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

c. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

d. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-Tyk2) and the "bait" protein (e.g., anti-FLAG).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Flow Cytometry to Quantify Cell Surface Receptor Expression

This protocol measures the levels of IFNAR1 on the cell surface following treatment with this compound.

a. Cell Treatment:

-

Plate cells (e.g., human cell line like U-2 OS) and allow them to adhere.

-

Treat cells with varying concentrations of this compound or DMSO for a specified duration.

b. Antibody Staining:

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).

-

Incubate cells with a primary antibody targeting an extracellular epitope of IFNAR1 for 30-60 minutes on ice.

-

Wash cells twice with FACS buffer.

-

Incubate with a fluorescently-labeled secondary antibody for 30 minutes on ice, protected from light.

-

Wash cells twice with FACS buffer.

c. Data Acquisition and Analysis:

-

Resuspend cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the IFNAR1 signal in the treated versus control cells to quantify changes in surface expression.

Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Protein-Protein Interaction

BRET is a powerful technique to measure protein-protein interactions in living cells in real-time.[8][9]

a. Plasmid Construction and Transfection:

-

Construct expression vectors where Tyk2 is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and IFNAR1 is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[10]

-

Co-transfect these constructs into a suitable cell line (e.g., HEK293T).

b. BRET Assay:

-

48 hours post-transfection, harvest and resuspend the cells.

-

Distribute the cell suspension into a 96-well white microplate.

-

Add the luciferase substrate (e.g., coelenterazine h).[11]

-

Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP) using a plate reader equipped for BRET measurements.

c. Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

To test the effect of this compound, pre-incubate the transfected cells with the compound before adding the substrate and measure the change in the BRET ratio over time, which would be expected to decrease as Tyk2 is degraded.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.[12][13]

a. Cell Treatment and Heating:

-

Treat intact cells with this compound or a vehicle control.

-

After incubation, heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).[14]

-

Rapidly cool the samples on ice.

b. Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

-

Collect the supernatant.

c. Analysis:

-

Analyze the amount of soluble Tyk2 in the supernatant at each temperature point by Western blot or ELISA.

-

Binding of this compound to Tyk2 is expected to induce a shift in its thermal denaturation curve, indicating target engagement.

Conclusion

The scaffolding function of Tyk2 is a critical, non-catalytic role that ensures the proper cell surface localization and stability of key cytokine receptors. The development of potent and selective Tyk2 degraders like this compound provides a novel and powerful approach to dissect and target this function. By inducing the complete removal of the Tyk2 protein, such degraders overcome the limitations of traditional kinase inhibitors, which only block catalytic activity. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the intricate biology of Tyk2's scaffolding function and to evaluate the therapeutic potential of targeted protein degradation in immune-mediated diseases. Further studies utilizing these methodologies will be instrumental in fully elucidating the downstream consequences of disrupting Tyk2's scaffolding role and in advancing the development of next-generation immunomodulatory therapies.

References

- 1. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The tyrosine kinase Tyk2 controls IFNAR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nuvucameras.com [nuvucameras.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CETSA [cetsa.org]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Tyk2-IN-15: A Technical Guide for Investigating Autoimmune Disease Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tyk2-IN-15, a selective inhibitor of Tyrosine Kinase 2 (Tyk2), for the study of autoimmune disease pathways. This document details the mechanism of action of Tyk2, the role of the Tyk2 signaling pathway in autoimmunity, and the utility of this compound as a research tool. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological and experimental workflows.

Introduction to Tyk2 and its Role in Autoimmune Diseases

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of several key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3] Tyk2 associates with the intracellular domains of cytokine receptors and, upon cytokine binding, mediates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.

Dysregulated Tyk2 signaling is associated with a variety of autoimmune disorders, including psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease.[2][3] Genetic studies have shown that loss-of-function variants in the TYK2 gene are protective against several autoimmune conditions, highlighting its importance as a therapeutic target.[3]

Tyk2 is a key component in the signaling cascades of:

-

Interleukin-23 (IL-23): A critical cytokine in the differentiation and maintenance of Th17 cells, which are major drivers of autoimmune inflammation.

-

Interleukin-12 (IL-12): Essential for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ).

-

Type I Interferons (IFN-α/β): A family of cytokines with pleiotropic effects on the immune system, and their overproduction is a hallmark of diseases like SLE.

By inhibiting Tyk2, it is possible to modulate the downstream effects of these pro-inflammatory cytokines, making Tyk2 inhibitors valuable tools for both basic research and drug development in the field of autoimmunity.

This compound: A Selective Tyk2 Inhibitor

This compound is a potent and selective inhibitor of Tyk2. It targets the pseudokinase (JH2) domain of Tyk2, a regulatory domain that is structurally distinct from the highly conserved active kinase (JH1) domain found in all JAK family members. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other JAKs (JAK1, JAK2, and JAK3), which is a desirable feature to minimize off-target effects.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay | IC50 | Reference |

| This compound (Compound 97) | Tyk2-JH2 | Biochemical Assay | ≤ 10 nM | [2][4][5][6][7] |

Signaling Pathways

The following diagrams illustrate the Tyk2-mediated signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of Tyk2 inhibitors like this compound.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant Tyk2 enzyme

-

Substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay plates (e.g., white, 384-well)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction:

-

Add kinase buffer, substrate, and ATP to the wells of the assay plate.

-

Add the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the recombinant Tyk2 enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the phosphorylation of STAT proteins in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1)

-

This compound (or other test compounds)

-

Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD3 for T cells) and phosphorylated STAT (e.g., anti-pSTAT4)

-

Flow cytometer

Procedure:

-

Compound Incubation: Aliquot whole blood or PBMCs into tubes. Add serial dilutions of this compound or vehicle control and incubate for a specified time (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine to stimulate the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation and Lysis: Immediately stop the stimulation by adding fixation buffer to lyse red blood cells and fix the white blood cells. Incubate at 37°C for 10-15 minutes.

-

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold permeabilization buffer. Incubate on ice for 30 minutes.

-

Staining: Wash the cells and then stain with the fluorochrome-conjugated antibodies against the cell surface marker and intracellular phospho-STAT. Incubate in the dark at room temperature for 30-60 minutes.

-

Data Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest (e.g., CD3+ T cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. Calculate the percent inhibition of STAT phosphorylation at each compound concentration relative to the stimulated vehicle control. Determine the IC50 value using a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a Tyk2 inhibitor.

Conclusion

This compound is a valuable chemical probe for elucidating the role of Tyk2 in autoimmune and inflammatory disease models. Its selectivity for Tyk2 allows for the precise dissection of the signaling pathways mediated by IL-23, IL-12, and Type I IFNs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to characterize the biochemical and cellular activity of this compound and other novel Tyk2 inhibitors, ultimately advancing the development of new therapies for autoimmune diseases.

References

Tyk2-IN-15: A Technical Guide to its Mechanism and Impact on the JAK-STAT Pathway

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a spectrum of immune-mediated inflammatory diseases.[1] Dysregulation of the Tyk2-dependent signaling cascade is a key driver in the pathogenesis of conditions such as psoriasis, lupus, and inflammatory bowel disease.[1] Consequently, Tyk2 has emerged as a compelling therapeutic target for the development of novel immunomodulatory agents. This technical guide provides a comprehensive overview of a novel Tyk2-targeting compound, likely referred to by the user as Tyk2-IN-15, which based on current scientific literature is identified as compound 15t , a potent and selective Tyk2 degrader.[2][3] This document will delve into its unique mechanism of action, its effects on the JAK-STAT pathway, and the experimental methodologies used to characterize its activity.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade utilized by numerous cytokines, interferons, and growth factors to regulate cellular processes such as proliferation, differentiation, and immune responses.[4] The pathway is initiated by the binding of a ligand to its cognate receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs, including Tyk2.[4] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[4]

Tyk2 plays a crucial role in the signaling of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN-α/β).[4] It typically forms heterodimers with other JAK family members, such as JAK1 and JAK2, to mediate these diverse downstream effects.[4]

dot

Figure 1: The canonical JAK-STAT signaling pathway.

This compound (Compound 15t): Mechanism of Action

Unlike traditional kinase inhibitors that block the ATP-binding site of the catalytic domain, compound 15t is a proteolysis-targeting chimera (PROTAC).[2][3] PROTACs are bifunctional molecules that induce the degradation of a target protein. Compound 15t is designed to simultaneously bind to the pseudokinase (JH2) domain of Tyk2 and an E3 ubiquitin ligase, Cereblon (CRBN).[2] This proximity induces the ubiquitination of Tyk2, marking it for degradation by the proteasome.[2] This degradation-based mechanism offers a distinct advantage over simple inhibition, as it removes the entire Tyk2 protein, including its scaffolding functions, potentially leading to a more profound and sustained downstream effect.[3]

dot

Figure 2: Mechanism of action of this compound (15t) as a PROTAC degrader.

Quantitative Data Summary

The following tables summarize the key quantitative data for compound 15t, demonstrating its potency and selectivity.

Table 1: Degradation Potency of Compound 15t

| Parameter | Cell Line | Value |

| DC50 | Jurkat | 0.42 nM[2][3] |

| Dmax | Jurkat | 95%[2][3] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Biochemical and Cellular Selectivity of Compound 15t

| Assay | Target/Pathway | IC50 or DC50 (nM) |

| Biochemical Binding Assay | ||

| Tyk2 JH2 | 1.2[2] | |

| JAK1 JH2 | >100[2] | |

| TYK2, JAK1, JAK2, JAK3 JH1 | >10,000[2] | |

| Cellular Degradation Assay | ||

| Tyk2 Degradation (Jurkat) | 0.42[2] | |

| Cellular Functional Assays (PBMCs) | ||

| IL-12 (Tyk2 p-STAT4) | 8.6[2] | |

| IL-6 (JAK1/JAK2 p-STAT3) | >10,000[2] |

IC50: Half-maximal inhibitory concentration. JH1: Catalytic domain. JH2: Pseudokinase domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot for Protein Degradation

-

Cell Culture and Treatment: Jurkat cells were cultured to an appropriate density and treated with varying concentrations of compound 15t (e.g., 1, 10, and 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 4 hours).[2]

-

Cell Lysis: Cells were harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for Tyk2, JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Figure 3: Experimental workflow for Western Blot analysis.

Flow Cytometry (FACS) for Phosphorylated STAT

-

Cell Isolation and Stimulation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood. For Tyk2-dependent signaling, PBMCs were stimulated with IL-12. For JAK1/2-dependent signaling, they were stimulated with IL-6.[2] This was performed in the presence of varying concentrations of compound 15t.[2]

-

Cell Surface Staining: Cells were stained with fluorescently conjugated antibodies against cell surface markers to identify specific T-cell populations (e.g., CD3+ or CD4+).[2]

-

Fixation and Permeabilization: Cells were fixed and permeabilized to allow for intracellular staining.

-

Intracellular Staining: Permeabilized cells were stained with a fluorescently conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., p-STAT4 for IL-12 stimulation or p-STAT3 for IL-6 stimulation).[2]

-

Data Acquisition and Analysis: The fluorescence intensity of individual cells was measured using a flow cytometer. The data was analyzed to determine the percentage of p-STAT positive cells in the target T-cell population.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

-

Assay Principle: This assay measures the displacement of a fluorophore-labeled probe from the JH2 domain of Tyk2 by a test compound.

-

Assay Components: The assay includes the recombinant JH2 domain of Tyk2, a fluorophore-labeled probe that binds to the JH2 domain, and an acceptor molecule that generates a FRET signal when in proximity to the donor fluorophore on the probe.

-

Procedure: The assay components were incubated with varying concentrations of compound 15t.

-

Detection: The HTRF signal was measured using a plate reader. A decrease in the HTRF signal indicates displacement of the probe by the test compound.

-

Data Analysis: The IC50 value was calculated from the dose-response curve.

In Vivo Murine Psoriasis Model

-

Animal Model: A psoriasis-like skin inflammation was induced in mice, for example, by the topical application of imiquimod (IMQ).[2]

-

Treatment: Mice were treated with compound 15t (e.g., via intraperitoneal injection) or a vehicle control.[2]

-

Disease Severity Assessment: The severity of the skin inflammation was assessed daily using a scoring system such as the Psoriasis Area and Severity Index (PASI).[2]

-

Histological Analysis: At the end of the study, skin samples were collected for histological analysis (e.g., H&E staining) to evaluate epidermal thickness and inflammatory cell infiltration.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, IFN-α) in serum and skin tissue were measured by ELISA.[2]

Conclusion

Compound 15t, a potent and selective Tyk2 degrader, represents a novel therapeutic strategy for targeting the JAK-STAT pathway in immune-mediated diseases. Its unique mechanism of action, which involves the proteasomal degradation of Tyk2, offers the potential for a more profound and durable therapeutic effect compared to traditional kinase inhibitors. The extensive in vitro and in vivo characterization of this compound provides a strong rationale for its further development as a treatment for conditions driven by aberrant Tyk2 signaling. This technical guide has provided a comprehensive overview of the current understanding of this promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Tyk2-IN-15

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro characterization of Tyk2-IN-15, a putative inhibitor of Tyrosine Kinase 2 (Tyk2). The provided methodologies cover both biochemical and cellular assays to determine the potency and mechanism of action of the compound.

Introduction to Tyk2

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23.[1][2] Upon cytokine binding to their receptors, Tyk2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to the transcription of target genes involved in inflammation and immune responses.[3] Dysregulation of the Tyk2 signaling pathway is associated with various autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[2][4][5] Consequently, selective inhibition of Tyk2 is a promising therapeutic strategy for these conditions.[2][6]